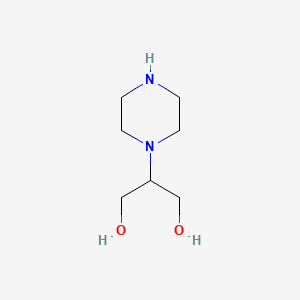
3-Oxo-2,3-dihydrocinnolin-4-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Oxo-2,3-dihydrocinnolin-4-yl acetate is a chemical compound with the molecular formula C₁₀H₈N₂O₃ and a molecular weight of 204.18 g/mol . It belongs to the class of aromatic heterocycles and is primarily used in research settings . This compound is known for its unique structure, which includes a cinnolinone core with an acetate group attached.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-2,3-dihydrocinnolin-4-yl acetate typically involves the reaction of cinnolinone derivatives with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as pyridine, to facilitate the acetylation process. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
化学反応の分析
Types of Reactions
3-Oxo-2,3-dihydrocinnolin-4-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its dihydro derivatives.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions often require nucleophiles like amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions result in the formation of various functionalized cinnolinone derivatives .
科学的研究の応用
3-Oxo-2,3-dihydrocinnolin-4-yl acetate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Oxo-2,3-dihydrocinnolin-4-yl acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may interact with DNA or proteins, disrupting cellular processes and leading to antimicrobial or anticancer activities. The exact molecular targets and pathways are still under investigation .
類似化合物との比較
Similar Compounds
Cinnolinone: Shares the cinnolinone core structure but lacks the acetate group.
2,3-Dihydrocinnolin-4-one: Similar structure but without the acetate group.
4-Acetoxy-2,3-dihydrocinnolin-3-one: A closely related compound with a different substitution pattern.
Uniqueness
3-Oxo-2,3-dihydrocinnolin-4-yl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
64479-49-8 |
|---|---|
分子式 |
C10H8N2O3 |
分子量 |
204.18 g/mol |
IUPAC名 |
(3-oxo-2H-cinnolin-4-yl) acetate |
InChI |
InChI=1S/C10H8N2O3/c1-6(13)15-9-7-4-2-3-5-8(7)11-12-10(9)14/h2-5H,1H3,(H,12,14) |
InChIキー |
FWVCNUWTFNOMLH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=C2C=CC=CC2=NNC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,5(6H)-dione](/img/structure/B13110237.png)









